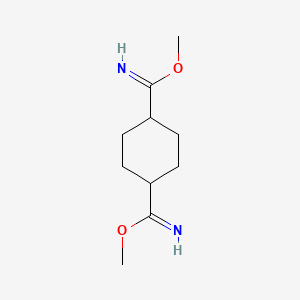
Dimethyl cyclohexane-1,4-dicarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cyclohexane-1,4-dicarboximidate is a chemical compound with a cyclohexane ring substituted at the 1 and 4 positions with dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,4-dicarboximidate can be synthesized through the catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate. This process typically involves the use of a CuMgAl catalyst under relatively mild conditions. The reaction is carried out in a high-pressure reactor with an initial hydrogen pressure of 2.8 MPa. The conversion rate of dimethyl cyclohexane-1,4-dicarboxylate to this compound can reach up to 100%, with a product selectivity of 91.6% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of efficient and green catalysts, such as CuMgAl, is emphasized to achieve high yields and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexane-1,4-dicarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives such as cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclohexane-1,4-dicarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl cyclohexane-1,4-dicarboximidate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form cyclohexane-1,4-dicarboxylic acid, which can further participate in various biochemical pathways. The ester groups can also be involved in esterification and transesterification reactions, contributing to its reactivity and versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: A precursor to dimethyl cyclohexane-1,4-dicarboximidate.
Cyclohexane-1,4-dicarboxylic acid: An oxidation product of this compound.
Cyclohexane-1,4-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
144077-85-0 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboximidate |
InChI |
InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
NWMUDUGHBDVSLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CCC(CC1)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















